molecular formula C7H8N2OS B1149213 1,2-Dihydro-4-methoxythieno[3,2-d]pyrimidine CAS No. 1203412-51-4

1,2-Dihydro-4-methoxythieno[3,2-d]pyrimidine

Cat. No.: B1149213
CAS No.: 1203412-51-4
M. Wt: 168
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Description

1,2-Dihydro-4-methoxythieno[3,2-d]pyrimidine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dihydro-4-methoxythieno[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid, which leads to the formation of thieno[3,2-d]pyrimidin-4-ones . This reaction is usually carried out under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,2-Dihydro-4-methoxythieno[3,2-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.

    Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield thieno[3,2-d]pyrimidine-4-ones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1,2-Dihydro-4-methoxythieno[3,2-d]pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2-Dihydro-4-methoxythieno[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dihydro-4-methoxythieno[3,2-d]pyrimidine is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

CAS No.

1203412-51-4

Molecular Formula

C7H8N2OS

Molecular Weight

168

Synonyms

1,2-Dihydro-4-methoxythieno[3,2-d]pyrimidine

Origin of Product

United States

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